REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7](C(O)=O)[NH:8]2>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[F:17][C:2]([F:1])([F:16])[O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C2C=C(NC2=CC=C1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
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Name
|
copper(0)
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Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
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UNSPECIFIED
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Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is then cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
After dilution with 30 ml of diethyl ether, the mixture is filtered through Clarcel®
|
Type
|
WASH
|
Details
|
The filtrate is washed successively with 6×10 ml of a 6N hydrochloric acid solution, with 10 ml of a saturated sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on a 25 g cartridge of 15-40 μm silica, elution
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C2C=CNC2=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |